4-[(2,5-Dioxo-1-phenylpyrrolidin-3-yl)(furan-2-ylmethyl)amino]-4-oxobutanoic acid
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Overview
Description
4-[(2,5-Dioxo-1-phenylpyrrolidin-3-yl)(furan-2-ylmethyl)amino]-4-oxobutanoic acid is a complex organic compound that features a pyrrolidine ring, a furan ring, and multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,5-Dioxo-1-phenylpyrrolidin-3-yl)(furan-2-ylmethyl)amino]-4-oxobutanoic acid typically involves multiple steps
Pyrrolidine Ring Formation: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.
Furan Ring Introduction: The furan ring can be introduced through a coupling reaction with a furan-containing reagent.
Functional Group Introduction:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(2,5-Dioxo-1-phenylpyrrolidin-3-yl)(furan-2-ylmethyl)amino]-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxo groups or to modify existing functional groups.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or to reduce other functional groups.
Substitution: Substitution reactions can be employed to replace specific functional groups with other groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the specific reaction being performed.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield additional oxo-containing compounds, while reduction reactions may produce hydroxyl-containing derivatives.
Scientific Research Applications
4-[(2,5-Dioxo-1-phenylpyrrolidin-3-yl)(furan-2-ylmethyl)amino]-4-oxobutanoic acid has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 4-[(2,5-Dioxo-1-phenylpyrrolidin-3-yl)(furan-2-ylmethyl)amino]-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidine and furan derivatives, such as:
Pyrrolidine-2,5-diones: These compounds share the pyrrolidine ring structure and have similar chemical properties.
Furan-2-carboxylic acids: These compounds contain the furan ring and are used in similar chemical reactions.
Uniqueness
4-[(2,5-Dioxo-1-phenylpyrrolidin-3-yl)(furan-2-ylmethyl)amino]-4-oxobutanoic acid is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-[(2,5-dioxo-1-phenylpyrrolidin-3-yl)-(furan-2-ylmethyl)amino]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O6/c22-16(8-9-18(24)25)20(12-14-7-4-10-27-14)15-11-17(23)21(19(15)26)13-5-2-1-3-6-13/h1-7,10,15H,8-9,11-12H2,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAUDJDKFRZAOIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=CC=C2)N(CC3=CC=CO3)C(=O)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>55.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26661286 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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